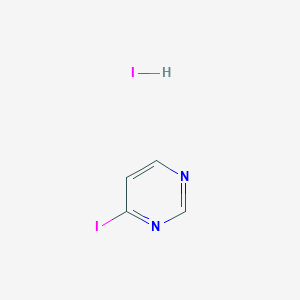

4-Iodo-pyrimidine hydriodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-pyrimidine hydriodide is a chemical compound with the molecular formula C4H4I2N2 and a molecular weight of 333.898 . It is a part of the pyrimidines, an important class of nitrogen-containing heterocyclic compounds, which have proven their significance in the development of various drugs and biological molecules.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

4-Iodo-pyrimidine hydriodide plays a significant role in various chemical reactions and syntheses. For example, 2-Halogenopyrimidines, including 4-Iodo-pyrimidine, undergo dehalogenation when treated with hot hydriodic acid, leading to the formation of various pyrimidine derivatives (Brown & Waring, 1973). Additionally, it is used in the synthesis of quinazolin-4(3H)-ones, a process involving the reaction of benzoate esters with amidines, yielding substituted quinazolin-4(3H)-ones (Li et al., 2013).

DNA Repair and Photoproducts

This compound is crucial in the study of DNA repair mechanisms. It is involved in the formation and repair of pyrimidine (6-4) pyrimidone photoproducts, which are significant UV photoproducts in DNA (Kim et al., 1994).

Photochemical Studies

The compound is also significant in photochemical studies, especially in understanding the photochemistry of halogenated pyrimidines. Research has investigated the release of iodine atoms from halogenated pyrimidines upon irradiation, which has implications in quantitating the percent substitution of iodinated pyrimidines in DNA (Rahn, 1992).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, this compound is used for synthesizing biologically active compounds. An example is its use in synthesizing bicyclic [6+6] systems like pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which have significant applications in the medical and pharmaceutical fields (Monier et al., 2019).

Development of New Synthetic Methods

This compound is instrumental in developing new synthetic methods. It's used in the direct metalation of iodopyrazine and 4-iodo-2-methylthiopyrimidine to synthesize new pyrazine and pyrimidine derivatives (Plé et al., 1998).

Antioxidant Agent Synthesis

Research on the synthesis of pyrimido[4,5-d]pyrimidine derivatives using an iodine catalyst has revealed their potential as antioxidant agents. These derivatives were synthesized effectively with the support of the iodine catalyst, showing promising bioactivity (Cahyana et al., 2020).

Plant Growth Research

In plant physiology research, 4-Iodo-pyrimidine derivatives have been used as tools to understand the regulation of terpenoid metabolism concerning phytohormones and sterols. This has implications for cell division, cell elongation, and senescence in plants (Grossmann, 1990).

Mecanismo De Acción

Target of Action

Similar compounds such as 4-iodopyrazole have been shown to interact with enzymes like alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes, including alcohol metabolism and mycobacterial cell wall biosynthesis .

Biochemical Pathways

Pyrimidine metabolism is a critical pathway in cellular function, involved in the synthesis of dna, rna, lipids, and carbohydrates . Any alteration in this pathway could have significant downstream effects on cellular function and metabolism .

Propiedades

IUPAC Name |

4-iodopyrimidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2.HI/c5-4-1-2-6-3-7-4;/h1-3H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAMUZUYHVLSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1I.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-31-2 |

Source

|

| Record name | Pyrimidine, 4-iodo-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)

![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)

![2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid](/img/structure/B6306829.png)